molecular formula C14H11BrINO B6139363 5-bromo-2-iodo-N-(2-methylphenyl)benzamide

5-bromo-2-iodo-N-(2-methylphenyl)benzamide

Cat. No. B6139363
M. Wt: 416.05 g/mol
InChI Key: GHKWPQMHMPFKPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-iodo-N-(2-methylphenyl)benzamide is a chemical compound that belongs to the class of benzamides. It is an important compound in the field of medicinal chemistry due to its potential applications in drug discovery and development.

Mechanism of Action

The exact mechanism of action of 5-bromo-2-iodo-N-(2-methylphenyl)benzamide is not fully understood. However, it has been proposed that the compound exerts its biological effects by inhibiting the activity of certain enzymes or proteins involved in cellular signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. The compound has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. Additionally, it has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-bromo-2-iodo-N-(2-methylphenyl)benzamide is its potential as a lead compound for the development of novel drugs. The compound has been shown to exhibit promising biological activity in preclinical studies, making it a potential candidate for further development. However, one of the limitations of the compound is its low solubility in aqueous solutions, which may limit its bioavailability and effectiveness in vivo.

Future Directions

There are several future directions for research on 5-bromo-2-iodo-N-(2-methylphenyl)benzamide. One potential direction is the development of more potent and selective analogs of the compound. Another direction is the investigation of the compound's potential as a therapeutic agent for specific diseases such as cancer and neurological disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its effects on various signaling pathways in cells.

Synthesis Methods

The synthesis of 5-bromo-2-iodo-N-(2-methylphenyl)benzamide involves the reaction of 2-methylphenylamine with 5-bromo-2-iodobenzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

5-bromo-2-iodo-N-(2-methylphenyl)benzamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-oxidant properties. The compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

5-bromo-2-iodo-N-(2-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrINO/c1-9-4-2-3-5-13(9)17-14(18)11-8-10(15)6-7-12(11)16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKWPQMHMPFKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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